(4-Fluorothiophen-2-yl)boronic acid
Overview
Description
. This compound is characterized by the presence of a boronic acid group attached to a fluorinated thiophene ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of (4-Fluorothiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effect of this pathway is the creation of complex molecules with potential biological activity.
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura cross-coupling reaction, leading to the creation of complex molecules with potential biological activity.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction takes place . The reaction conditions are typically mild and tolerant of various functional groups , which can influence the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorothiophen-2-yl)boronic acid typically involves the reaction of 4-fluorothiophene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-fluorothiophene using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorothiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boronate esters.
Scientific Research Applications
(4-Fluorothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative with similar reactivity but different electronic properties.
(4-Bromothiophen-2-yl)boronic Acid: Similar structure but with a bromine atom instead of a fluorine atom, leading to different reactivity and applications.
(4-Methylthiophen-2-yl)boronic Acid: Contains a methyl group instead of a fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
(4-Fluorothiophen-2-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other boronic acid derivatives. The fluorine atom enhances the compound’s stability and can influence its interactions with other molecules, making it valuable for specific applications in drug discovery and material science.
Properties
IUPAC Name |
(4-fluorothiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BFO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKELOUQSTTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855718 | |
Record name | (4-Fluorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360465-66-2 | |
Record name | (4-Fluorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluorothiophen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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